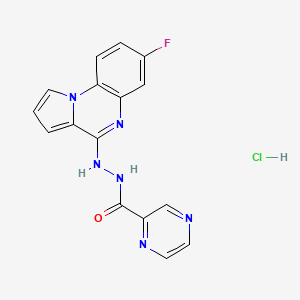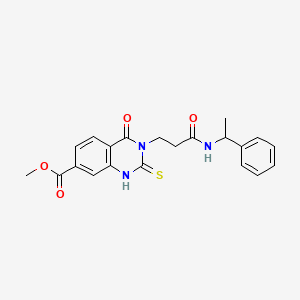
Methyl 2,2-dibromo-2-cyanoacetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 2,2-dibromo-2-cyanoacetate is an organic compound with the molecular formula C4H3Br2NO2. It is a derivative of cyanoacetic acid, where the hydrogen atoms on the alpha carbon are replaced by bromine atoms. This compound is known for its reactivity and is used in various chemical syntheses.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 2,2-dibromo-2-cyanoacetate can be synthesized through the bromination of methyl cyanoacetate. The reaction typically involves the use of bromine in the presence of a solvent like acetic acid. The reaction conditions include maintaining a low temperature to control the exothermic nature of the bromination process.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale bromination reactors where methyl cyanoacetate is continuously fed and bromine is added in a controlled manner. The reaction mixture is then purified through distillation or recrystallization to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 2,2-dibromo-2-cyanoacetate undergoes various types of chemical reactions, including:
Nucleophilic substitution: The bromine atoms can be replaced by nucleophiles such as amines or thiols.
Reduction: The compound can be reduced to form methyl 2-cyanoacetate.
Condensation: It can participate in condensation reactions to form heterocyclic compounds.
Common Reagents and Conditions
Nucleophilic substitution: Reagents like sodium azide or primary amines in solvents such as ethanol or dimethylformamide.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride in solvents like tetrahydrofuran.
Condensation: Reagents like hydrazine or urea in the presence of catalysts like acetic acid.
Major Products Formed
Nucleophilic substitution: Formation of substituted cyanoacetates.
Reduction: Formation of methyl 2-cyanoacetate.
Condensation: Formation of heterocyclic compounds such as pyridines or pyrazoles.
Wissenschaftliche Forschungsanwendungen
Methyl 2,2-dibromo-2-cyanoacetate is used in various scientific research applications, including:
Chemistry: As a building block for the synthesis of complex organic molecules and heterocycles.
Biology: In the study of enzyme inhibition and as a precursor for bioactive compounds.
Medicine: In the development of pharmaceutical intermediates and potential drug candidates.
Industry: As an intermediate in the production of agrochemicals and dyes.
Wirkmechanismus
The mechanism of action of methyl 2,2-dibromo-2-cyanoacetate involves its reactivity towards nucleophiles due to the presence of electron-withdrawing groups (bromine and cyano). This makes the alpha carbon highly electrophilic, facilitating nucleophilic attack. The molecular targets and pathways involved depend on the specific reactions and applications, such as enzyme inhibition in biological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl cyanoacetate: Lacks the bromine atoms, making it less reactive towards nucleophiles.
Ethyl 2,2-dibromo-2-cyanoacetate: Similar structure but with an ethyl ester group instead of a methyl ester group.
2,2-Dibromo-2-cyanoacetamide: Contains an amide group instead of an ester group.
Uniqueness
Methyl 2,2-dibromo-2-cyanoacetate is unique due to the presence of two bromine atoms, which significantly enhance its reactivity compared to its analogs. This makes it a valuable intermediate in organic synthesis, particularly in the formation of heterocyclic compounds.
Eigenschaften
IUPAC Name |
methyl 2,2-dibromo-2-cyanoacetate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H3Br2NO2/c1-9-3(8)4(5,6)2-7/h1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYBGZSSOLIOTRP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C#N)(Br)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H3Br2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.88 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-methyl-1-[(4-methyl-4H-1,2,4-triazol-3-yl)methyl]-2,3-dihydro-1H-indole](/img/structure/B2467920.png)




![1-{1H,2H,3H-pyrazolo[1,5-a]imidazol-1-yl}prop-2-en-1-one](/img/structure/B2467927.png)
![N-(5-chloro-2-methylphenyl)-2-({4-oxo-3-propyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide](/img/structure/B2467929.png)

![2-Ethyl-1H-benzo[d]imidazol-5-amine dihydrochloride](/img/structure/B2467934.png)
![N-(4-butylphenyl)-2-[(1-methyl-1H-1,2,3,4-tetrazol-5-yl)sulfanyl]acetamide](/img/structure/B2467938.png)

![2-{2-[4-(4-methoxyphenyl)piperazin-1-yl]-2-oxoethyl}-8-(4-methylphenoxy)-2H,3H-[1,2,4]triazolo[4,3-a]pyrazin-3-one](/img/structure/B2467941.png)

